N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide
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Overview
Description
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide is a complex organic compound with potential applications in various scientific fields This compound features a glycinamide core substituted with a 2-chlorophenyl group, a phenylsulfonyl group, and a 4-(prop-2-en-1-yloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Glycinamide Core: The glycinamide core can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.
Substitution Reactions:
Ether Formation: The 4-(prop-2-en-1-yloxy)phenyl group can be introduced via an etherification reaction, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) to reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution Reagents: Halides, sulfonyl chlorides, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies due to its unique functional groups.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide
- N~2~-(2-chlorophenyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide
Uniqueness
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN2O4S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21ClN2O4S/c1-2-16-30-19-14-12-18(13-15-19)25-23(27)17-26(22-11-7-6-10-21(22)24)31(28,29)20-8-4-3-5-9-20/h2-15H,1,16-17H2,(H,25,27) |
InChI Key |
RRZRNCSKXBTLFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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